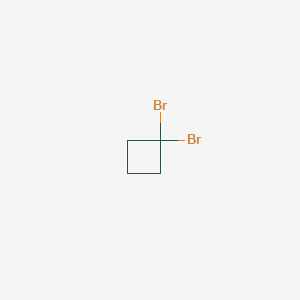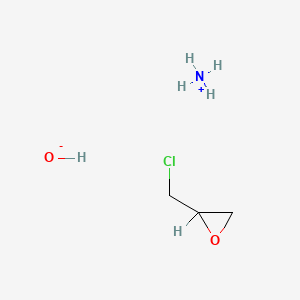
1,1-Dibromocyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dibromocyclobutane is an organic compound with the molecular formula C₄H₆Br₂. It is a derivative of cyclobutane, where two bromine atoms are attached to the same carbon atom in the cyclobutane ring. This compound is of interest due to its unique structural properties and reactivity, making it a valuable subject in organic chemistry research.
Méthodes De Préparation
1,1-Dibromocyclobutane can be synthesized through various methods. One common synthetic route involves the bromination of cyclobutene. The reaction typically uses bromine (Br₂) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl₄). The reaction proceeds via an electrophilic addition mechanism, where the double bond in cyclobutene reacts with bromine to form this compound .
Industrial production methods for this compound may involve similar bromination reactions but are scaled up to accommodate larger quantities. These methods often require precise control of reaction conditions, such as temperature and concentration, to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
1,1-Dibromocyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted by other nucleophiles. For example, treatment with sodium iodide (NaI) in acetone can lead to the formation of 1,1-diiodocyclobutane.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form cyclobutene. This reaction typically uses a strong base like potassium tert-butoxide (KOtBu) in a solvent such as dimethyl sulfoxide (DMSO).
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄), leading to the formation of cyclobutane.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions yield different halogenated cyclobutanes, while elimination reactions produce alkenes like cyclobutene.
Applications De Recherche Scientifique
1,1-Dibromocyclobutane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules
Material Science: The compound’s unique structural properties make it a candidate for studying the behavior of strained ring systems in materials science.
Medicinal Chemistry: Researchers explore its potential as an intermediate in the synthesis of pharmaceutical compounds. Its ability to undergo various chemical transformations makes it valuable in drug development.
Biological Studies: this compound is used in studies investigating the effects of halogenated compounds on biological systems. Its interactions with biomolecules can provide insights into the mechanisms of action of similar compounds.
Mécanisme D'action
The mechanism by which 1,1-Dibromocyclobutane exerts its effects depends on the specific reaction it undergoes. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon center. In elimination reactions, the presence of a strong base facilitates the removal of hydrogen and bromine atoms, leading to the formation of a double bond.
The molecular targets and pathways involved in these reactions are primarily determined by the nature of the reagents and conditions used. For example, in biological systems, halogenated compounds like this compound may interact with enzymes or other proteins, affecting their function and leading to various biochemical outcomes.
Comparaison Avec Des Composés Similaires
1,1-Dibromocyclobutane can be compared to other halogenated cyclobutanes, such as 1,2-dibromocyclobutane and 1,1-dichlorocyclobutane. These compounds share similar structural features but differ in the position and type of halogen atoms attached to the cyclobutane ring.
1,2-Dibromocyclobutane: This compound has bromine atoms attached to adjacent carbon atoms in the cyclobutane ring. It exhibits different reactivity and stereochemistry compared to this compound.
1,1-Dichlorocyclobutane: Similar to this compound, but with chlorine atoms instead of bromine. The difference in halogen atoms affects the compound’s reactivity and physical properties.
Propriétés
Numéro CAS |
33742-81-3 |
|---|---|
Formule moléculaire |
C4H6Br2 |
Poids moléculaire |
213.90 g/mol |
Nom IUPAC |
1,1-dibromocyclobutane |
InChI |
InChI=1S/C4H6Br2/c5-4(6)2-1-3-4/h1-3H2 |
Clé InChI |
OMVVCERCDNKSEN-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-oxa-21,22,23,24-tetrazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(21),4,6(24),7,9,11,13,15,17,19-decaene](/img/structure/B14685774.png)






![Bicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate](/img/structure/B14685807.png)


![N-[(5-bromopyridin-2-yl)carbamothioyl]benzamide](/img/structure/B14685821.png)

